(S)-2-(4-chlorobenzyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
612502-41-7 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2/t11-/m0/s1 |
InChI Key |
NCKDJZCVHKZFSG-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CNC(CN1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for S 2 4 Chlorobenzyl Piperazine and Chiral Analogues
Strategies for Stereoselective Synthesis of Chiral Piperazine (B1678402) Ring Systems
The creation of a chiral piperazine ring is a critical step in the synthesis of (S)-2-(4-chlorobenzyl)piperazine and related compounds. This is often achieved through methods that establish the desired stereochemistry early in the synthetic sequence.
Utilization of Optically Pure Starting Materials (e.g., (S)-Piperazine-2-carboxylic Acid Derivatives)
A common and effective strategy involves the use of readily available, optically pure starting materials derived from the chiral pool. rsc.org (S)-Piperazine-2-carboxylic acid and its derivatives are valuable building blocks for this purpose. google.comgoogle.com These compounds already possess the desired stereocenter, which is then carried through the synthetic route. For instance, (S)-piperazine-2-carboxylic acid can be prepared through processes like the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes. google.com This method provides a direct route to the chiral piperazine core, which can then be further functionalized.
Another approach involves starting with amino acids. For example, a five-step synthetic route can convert optically pure amino acids into 1,2-diamines, which are then used to construct 2,3-substituted piperazine acetic acid esters. nih.gov Similarly, chiral high piperazine ring compounds can be synthesized from chiral starting materials, ensuring the purity of the final chiral product without the need for costly chiral resolution or catalysts. scispace.com
Approaches for the Formation of the Piperazine Core
Various methods exist for constructing the piperazine ring itself. One common approach is the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. nih.gov Another method involves the cyclization of N,N'-dibenzyl-ethane-1,2-diamine with 2,3-dibromo-propionic acid methyl ester to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester. chemicalbook.com
Palladium-catalyzed cyclization reactions have also been employed to create highly substituted piperazines. These reactions can couple a propargyl unit with different diamine components, offering high yields and excellent control over regio- and stereochemistry. organic-chemistry.org Furthermore, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free palladium complex, can produce various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org
Table 1: Selected Methods for Piperazine Core Formation
| Starting Materials | Reagents and Conditions | Product | Reference |
| Aniline and bis-(2-haloethyl)amine | - | N-arylpiperazine | nih.gov |
| N,N'-dibenzyl-ethane-1,2-diamine and 2,3-dibromo-propionic acid methyl ester | Toluene, Et3N, reflux | 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester | chemicalbook.com |
| Propargyl unit and diamine components | Palladium catalyst | Highly substituted piperazines | organic-chemistry.org |
| Alkenes | Pd(DMSO)2(TFA)2 catalyst, aerobic conditions | Piperazines and other N-heterocycles | organic-chemistry.org |
Nucleophilic Azidation and Aziridine (B145994) Ring Opening Strategies
The ring-opening of aziridines presents another powerful strategy for synthesizing chiral piperazine precursors. mdpi.com Aziridines, which are three-membered nitrogen-containing rings, can be activated and then opened by a nucleophile. nih.gov The regioselectivity of this ring-opening can be controlled by the substituents on the aziridine ring. frontiersin.org
For instance, the regioselective ring-opening of natural amino acid-derived chiral aziridines by natural amino acid methyl ester hydrochloride salts can produce cis-2,5-disubstituted homochiral piperazines. rsc.org Rhodium-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles is another method to synthesize dehydropiperazine derivatives. mdpi.com These strategies offer a versatile entry into complex piperazine structures.
Approaches for Introducing the 4-Chlorobenzyl Moiety and Other Substituents
Once the chiral piperazine core is established, the next crucial step is the introduction of the 4-chlorobenzyl group and other desired substituents onto the piperazine nitrogen atoms.
N-Alkylation and Arylation Reactions on the Piperazine Nitrogen Atoms
N-alkylation is a fundamental transformation in piperazine chemistry. researchgate.net This can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxyamides. nih.gov For instance, the alkylation of a protected piperazine, such as 1-Boc-piperazine, with an appropriate alkyl halide in the presence of a base like potassium carbonate is a common method. researchgate.net
N-arylation of piperazines is often accomplished using methods like the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction, which are palladium- and copper-catalyzed, respectively. nih.gov These reactions allow for the formation of a bond between a piperazine nitrogen and an aryl group. organic-chemistry.org
To achieve mono-substitution, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). nih.gov This allows for the selective alkylation or arylation of the unprotected nitrogen, followed by deprotection to yield the monosubstituted piperazine. nih.gov
Table 2: Key Reactions for Piperazine Functionalization
| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |
| N-Alkylation | Alkyl halide, K2CO3 | 1-Boc-piperazine | N-alkylated piperazine | researchgate.net |
| N-Arylation (Buchwald-Hartwig) | Palladium catalyst | Piperazine and aryl halide | N-arylpiperazine | nih.gov |
| N-Arylation (Ullmann-Goldberg) | Copper catalyst | Piperazine and aryl halide | N-arylpiperazine | nih.gov |
| Reductive Amination | Reducing agent (e.g., NaBH3(CN)) | Piperazine and aldehyde/ketone | N-alkylated piperazine | nih.gov |
Multi-Step and One-Pot Synthetic Sequences for Complex Derivatives
The synthesis of complex piperazine derivatives often requires multi-step sequences that combine several of the aforementioned reactions. youtube.com For example, a synthesis might begin with the formation of a protected chiral piperazine core, followed by N-alkylation to introduce a specific side chain, and finally deprotection and further functionalization of the second nitrogen atom. nih.gov
One-pot multi-component reactions (MCRs) offer an efficient alternative to traditional multi-step synthesis by combining several reaction steps in a single vessel without isolating intermediates. tandfonline.comgrowingscience.com This approach is atom-economical and can significantly shorten reaction times and simplify purification processes. tandfonline.com For example, a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 1,2,4,5-tetrasubstituted imidazoles containing a piperazine moiety. tandfonline.com Similarly, one-pot syntheses of highly substituted piperidines, which are structurally related to piperazines, have been developed using various catalysts. nih.gov
Characterization Techniques for Synthetic Products and Intermediates
The unambiguous identification of synthetic products and intermediates, such as this compound, relies on a combination of powerful analytical methods. Spectroscopic and crystallographic techniques are paramount in providing detailed information about molecular structure, connectivity, and three-dimensional arrangement.
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry, UV-Vis Spectroscopy)
Spectroscopic analysis is a cornerstone for the structural elucidation of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons of the 4-chlorobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring. The piperazine ring protons often exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Temperature-dependent NMR studies on similar piperazine derivatives have shown that the molecule may exist as multiple conformers in solution due to the restricted rotation of amide bonds or the interconversion of the piperazine chair conformations. nih.govrsc.org The energy barriers for these processes can be calculated from coalescence temperatures in the spectra. rsc.org
To determine the enantiomeric purity of a chiral piperazine, chiral NMR discrimination methods can be employed. This involves using a chiral resolving agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which forms diastereomeric complexes with the enantiomers of the amine. nih.gov These complexes produce separate sets of signals in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov
| Proton (¹H) | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.25 - 7.35 | Multiplet | 4H |
| Benzylic (CH₂) | 3.50 | Singlet/Doublet | 2H |
| Piperazine (ring CH, CH₂) | 2.50 - 3.20 | Multiplet | 7H |
| Piperazine (NH) | 1.50 - 2.50 | Broad Singlet | 2H |
| Carbon (¹³C) | Exemplary Chemical Shift (δ, ppm) | ||
| Aromatic (C-Cl) | 132.0 | ||
| Aromatic (CH) | 130.5, 128.5 | ||
| Aromatic (C-C) | 137.0 | ||
| Benzylic (CH₂) | 63.0 | ||
| Piperazine (C2) | 58.0 | ||
| Piperazine (other CH₂) | 45.0 - 55.0 | ||
| Note: This table presents illustrative data based on general principles and data for similar compounds. Actual values can vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would confirm the presence of key structural features. Characteristic absorption bands would include N-H stretching vibrations for the secondary amine groups in the piperazine ring, C-H stretching for both the aromatic ring and the aliphatic portions, C=C stretching for the aromatic ring, and the C-Cl stretching vibration. spectrabase.comresearchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C Stretch (aromatic ring) | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
| C-Cl Stretch | 600 - 800 |
| Note: This table presents expected absorption ranges for the key functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. acs.org The fragmentation pattern observed in the mass spectrum also offers valuable structural clues. For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve the cleavage of the bond between the benzyl (B1604629) group and the piperazine ring, leading to a prominent fragment ion corresponding to the 4-chlorobenzyl cation. Other fragments would arise from the breakdown of the piperazine ring itself. nist.gov LC-MS is a particularly useful technique for the analysis of piperazine derivatives. nih.gov
| Ion | Exemplary m/z Value | Identity |
| [M]⁺ | 210/212 | Molecular Ion (presence of Cl isotope) |
| [M-C₇H₆Cl]⁺ | 85 | Piperazine fragment |
| [C₇H₆Cl]⁺ | 125/127 | 4-Chlorobenzyl cation |
| Note: This table shows predicted mass-to-charge ratios (m/z) for the parent ion and major fragments. |
UV-Vis Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While the basic piperazine ring does not absorb significantly in the UV range, the presence of the 4-chlorophenyl chromophore in this compound allows for its analysis by this technique. researchgate.net The absorption is due to electronic transitions (π → π*) within the aromatic ring. A related compound, 1-(4-chlorobenzhydryl)piperazine (B1679854), shows a UV absorption maximum (λmax) at 231 nm. caymanchem.com The exact λmax and molar absorptivity would be determined experimentally to help characterize and quantify the compound.
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule and within the crystal lattice. acs.orgoptica.org
This technique is invaluable for chiral molecules like this compound as it can unambiguously determine the absolute stereochemistry at the chiral center (C2), confirming the (S) configuration. Furthermore, it provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the piperazine ring (typically a chair conformation) and the orientation of the 4-chlorobenzyl substituent. researchgate.netmdpi.com Studies on similar piperazine derivatives have used X-ray diffraction to elucidate complex three-dimensional structures, including the role of intermolecular interactions like hydrogen bonding in the crystal packing. acs.orgresearchgate.net
| Crystallographic Parameter | Example Data for a Chiral Piperazine Derivative | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308 | mdpi.com |
| b (Å) | 10.9695 | mdpi.com |
| c (Å) | 14.7966 | mdpi.com |
| α (°) | 100.50 | mdpi.com |
| β (°) | 98.61 | mdpi.com |
| γ (°) | 103.81 | mdpi.com |
| Volume (ų) | 900.07 | mdpi.com |
| Z (molecules/unit cell) | 2 | mdpi.com |
| Note: This table provides representative crystallographic data from a published structure of a substituted triazolopyridazinylindole derivative containing a chiral center to illustrate the type of information obtained from an X-ray analysis. mdpi.com |
Structure Activity Relationship Sar Studies of S 2 4 Chlorobenzyl Piperazine and Analogues
Impact of Stereochemistry on Biological Activity and Receptor Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's interaction with chiral biological targets like receptors and enzymes. For piperazine (B1678402) derivatives, the introduction of a chiral center, such as at the C-2 position in (S)-2-(4-chlorobenzyl)piperazine, can lead to significant differences in biological activity and receptor selectivity between enantiomers.
Research on chiral piperazine analogues has consistently demonstrated that stereoisomers can exhibit distinct pharmacological profiles. For instance, studies on dermorphin (B549996) analogues containing chiral piperazine derivatives found that the configuration of the amino acid precursor and the nature of the piperazine ring (piperazin-2-one vs. piperazine) were crucial for their opiate activities. nih.gov Similarly, in a series of dopamine (B1211576) D2/D3 receptor ligands, the (-)-enantiomer of a potent racemic compound displayed significantly higher affinity and selectivity for the D3 receptor compared to its (+)-enantiomer. nih.gov
A pertinent example comes from the study of chiral methyl-substituted aryl piperazinium compounds. The introduction of a methyl group at the C-2 position of the piperazine ring, creating (S) and (R) enantiomers, resulted in selective effects on α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor activity. In contrast, substitution at the C-3 position was found to greatly diminish activity, highlighting the specific spatial requirements of the receptor's binding pocket. nih.gov It is anticipated that the stereoconfiguration at the 2-position of the piperazine ring would similarly influence P2X4 receptor activity. nih.gov These findings underscore that the (S)-configuration of 2-(4-chlorobenzyl)piperazine is not arbitrary but is a key factor that likely confers a specific and potent interaction with its biological target, a principle that holds true across various receptor systems. nih.govnih.gov
Table 1: Comparative Activity of Chiral Piperazine Analogues
| Compound/Enantiomer | Target Receptor(s) | Observed Activity/Affinity | Reference |
|---|---|---|---|
| (-)-10e | Dopamine D2/D3 | Higher affinity and selectivity (Ki; D2 = 47.5 nM, D3 = 0.57 nM) | nih.gov |
| (+)-10e | Dopamine D2/D3 | Lower affinity and selectivity (Ki; D2 = 113 nM, D3 = 3.73 nM) | nih.gov |
| C-2 Methyl Substituted Piperazine | nAChRs | Selective effects on α7 or α9/α10 activity | nih.gov |
Influence of the 4-Chlorobenzyl Moiety on Binding Affinity and Specificity
The substitution pattern on the aromatic ring of benzylpiperazine derivatives is a pivotal element in determining their binding affinity and specificity for various receptors. The 4-chlorobenzyl group, in particular, has been shown to be a favorable substitution in many classes of bioactive molecules. The chlorine atom, being an electron-withdrawing and lipophilic substituent, can significantly influence the electronic properties and membrane permeability of the molecule, thereby affecting its interaction with the target protein. mdpi.comeurochlor.org
SAR studies have frequently highlighted the importance of a chloro-substituent at the para-position of the phenyl ring. In one series of piperazine derivatives designed as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, substitution on the phenyl rings was a key area of investigation. nih.gov In another study on 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives, the 4-chloro substitution was integral to their cytotoxic activity against various cancer cell lines. mdpi.com Research on triazole derivatives also indicated that compounds featuring a chloro group at the 3rd or 4th position of the phenyl ring exhibited good cytotoxic activity. researchgate.net
The positive impact of the 4-chloro substitution is not universal but is target-dependent. For example, in a series of dual COX-2/5-LOX inhibitors, a compound with a 4-Cl substitution on the terminal phenyl ring demonstrated promising inhibitory activity. nih.gov Conversely, for a set of 1-piperazino-3-arylindans, 6-chloro- or 6-fluoro-substituted derivatives showed a preference for D1 dopamine receptors, while substitutions at the 4- and 4'-positions were detrimental to potent D1 affinity. nih.gov This illustrates that the precise positioning of the chlorine atom is critical and that its influence is a complex interplay between steric, electronic, and hydrophobic factors that must align favorably within the specific topology of the receptor's binding site. mdpi.comnih.gov
Effects of Substitutions on the Piperazine Ring and Other Aromatic Moieties
The piperazine ring is more than just a linker; it is a versatile scaffold whose nitrogens and carbons can be substituted to fine-tune the pharmacological properties of a ligand. nih.govresearchgate.net Modifications on the piperazine ring itself, or on other associated aromatic groups, are a common strategy in drug development to modulate affinity, selectivity, and pharmacokinetic properties. capes.gov.br
Substitutions on the piperazine nitrogens (N-1 and N-4) are particularly common. The nature of the substituent at the N-4 position of the piperazine ring has been shown to be important for inhibitory activity in various contexts. nih.gov For example, in a series of P2X4R antagonists, introducing substituents like tert-butylphenyl or 4-methylphenyl at the 1-position of the piperazine ring increased activity, whereas electron-withdrawing groups led to a decrease. nih.gov The basicity of the piperazine nitrogens is also crucial; studies on sigma receptor ligands revealed that the basic amino moiety is a key driver for affinity and selectivity. nih.gov
Substitution on the carbon atoms of the piperazine ring can also have a profound impact. As mentioned previously, small substituents at the 2-position of the piperazine ring, such as a methyl group, can enhance affinity and selectivity for certain dopamine receptors, while substitution at the C-3 position can be detrimental. nih.govnih.gov Furthermore, replacing the piperazine ring with other heterocyclic structures, like piperidine (B6355638) or morpholine, often leads to significant changes in activity. nih.govacs.org In one study, replacing a piperazine ring with piperidine dramatically altered the selectivity profile between histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org These findings collectively demonstrate that the piperazine ring and its substitution patterns are critical determinants of a molecule's biological function, offering multiple avenues for structural optimization.
Table 2: Impact of Piperazine Ring Modifications on Biological Activity
| Modification | Compound Series | Effect on Activity | Reference |
|---|---|---|---|
| Replacement of Piperazine with Piperidine | Histamine H3/Sigma-1 Receptor Ligands | Maintained H3R affinity but significantly altered σ1R affinity | nih.govacs.org |
| Replacement of Piperazine with Morpholine/Pyrrolidine | Anticancer Agents | Noticeable decrease in activity | nih.gov |
| Substitution at C-2 of Piperazine Ring | Dopamine Receptor Antagonists | Potent antagonism with small substituents (e.g., methyl) | nih.gov |
| N-1 Phenyl Substitution | P2X4R Antagonists | Activity dependent on substituent electronics and size | nih.gov |
Rational Ligand Design and Optimization Strategies Based on SAR
The insights gained from SAR studies form the foundation for rational ligand design and optimization. By understanding which molecular features are essential for activity, medicinal chemists can design new compounds with improved potency, selectivity, and drug-like properties. This process often involves a combination of traditional synthesis and modern computational techniques. nih.govnih.gov
A common strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein. For instance, researchers performed a virtual screening of a large database of piperazine-containing molecules against the COX-2 enzyme to identify an initial hit. This hit was then used as a starting point to rationally design novel, potent inhibitors. nih.gov Molecular docking and molecular dynamics simulations are powerful tools in this approach, allowing scientists to predict how a designed ligand will bind to its receptor and to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govfrontiersin.org
Ligand-based design is employed when the target's structure is unknown. This involves building a pharmacophore model based on a series of active compounds. nih.gov This model defines the essential spatial and electronic features required for activity. New molecules can then be designed to fit this pharmacophore. Quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties of molecules with their biological activities, also provide valuable guidance for designing new analogues. nih.govfrontiersin.org For example, 2D- and 3D-QSAR models of aryl alkanol piperazine derivatives identified specific descriptors (like dipole moment and molecular shape) that influence their antidepressant activity, guiding the synthesis of new compounds. nih.gov
The optimization process is iterative. Based on SAR and computational models, new analogues are synthesized and tested. The results of these tests are then used to refine the models, leading to a cycle of design, synthesis, and testing that progressively improves the ligand's profile. nih.govacs.org This systematic approach, exemplified by the development of trisubstituted piperazine derivatives as potent antiviral agents, allows for the enhancement of not only potency but also crucial pharmacokinetic properties like oral bioavailability. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(4-chlorobenzyl)piperazine, and how can reaction conditions be optimized?
- Methodology : Start with benzoic acid derivatives (e.g., 4-chlorobenzyl bromide) to introduce the chlorobenzyl group via nucleophilic substitution or reductive amination. Piperazine rings can be synthesized by cyclizing diamines or modifying preformed piperazine scaffolds. For stereochemical control, use chiral auxiliaries or enantioselective catalysis. Reaction optimization involves testing solvents (e.g., dichloromethane, ethanol), temperature (40–80°C), and catalysts (e.g., triethylamine for acylation). Purification via column chromatography or recrystallization ensures high yield and purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize molar ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- Spectroscopy : IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹), ¹H/¹³C NMR for stereochemistry and substitution patterns.
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%).
- Mass Spectrometry : ESI-MS or GC-MS for molecular weight confirmation (e.g., M+ peak at 252.7 g/mol) .
- Purity Metrics : Melting point consistency (e.g., 67–70°C) and residual solvent analysis via GC.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?
- Approach :
Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the benzyl ring to modulate electron density and receptor binding.
Piperazine Modifications : Replace the piperazine core with morpholine or thiomorpholine to assess flexibility and hydrogen-bonding capacity.
Biological Assays : Test analogs against targets like serotonin/dopamine transporters or kinases (e.g., tyrosine kinase inhibition assays) .
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities and MD simulations (GROMACS) for stability analysis.
Q. What strategies resolve enantiomeric impurities in this compound, and how is chiral purity quantified?
- Resolution Methods :
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers.
Q. What mechanistic insights explain the biological activity of this compound in neurological or anticancer contexts?
- Experimental Design :
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT1A receptors).
- Enzyme Inhibition : Measure IC₅₀ values against carbonic anhydrase isoforms (hCA I/II) using stopped-flow spectroscopy.
- Cellular Models : Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .
- Pathway Analysis : Transcriptomics (RNA-seq) to identify downstream targets like MAPK or PI3K/Akt pathways.
Methodological Challenges & Solutions
Q. How can researchers address low yields in the final steps of this compound synthesis?
- Troubleshooting :
- Byproduct Formation : Optimize stoichiometry (e.g., excess piperazine to drive reaction completion).
- Side Reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Catalyst Screening : Test Pd/C or Raney nickel for reductive amination efficiency .
Q. What are the best practices for stabilizing this compound during long-term storage?
- Storage Conditions :
- Temperature : -20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and store under anhydrous DMSO or ethanol.
- Stability Monitoring : Periodic HPLC checks for decomposition (e.g., hydrolysis of amide bonds) .
Data Interpretation & Contradictions
Q. How should researchers reconcile discrepancies in reported biological activities of piperazine derivatives?
- Critical Analysis :
- Assay Variability : Compare protocols (e.g., cell line specificity, incubation times).
- Structural Nuances : Verify stereochemistry and counterion effects (e.g., hydrochloride vs. freebase).
- Meta-Analysis : Use databases like PubChem or ChEMBL to aggregate and normalize bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
